4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole

Antifungal Candida albicans Phenoxymethyl-triazole

4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole (CAS 135034-76-3) is a synthetic 1,2,3-triazole derivative characterized by a 4-phenyl ring and a 4-methyl-linked pentachlorophenoxy group. With a molecular formula of C₁₅H₈Cl₅N₃O and a molecular weight of 423.5 g/mol, its structure places it within a broader class of 1-substituted, 4-(substituted phenoxymethyl)-1,2,3-triazoles that have been disclosed in patents for antifungal and pesticidal applications.

Molecular Formula C15H8Cl5N3O
Molecular Weight 423.5 g/mol
CAS No. 135034-76-3
Cat. No. B12709034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole
CAS135034-76-3
Molecular FormulaC15H8Cl5N3O
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C15H8Cl5N3O/c16-10-11(17)13(19)15(14(20)12(10)18)24-7-8-6-23(22-21-8)9-4-2-1-3-5-9/h1-6H,7H2
InChIKeySYRDNZBBURYTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole (CAS: 135034-76-3) – A Highly Chlorinated 1,2,3-Triazole Building Block


4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole (CAS 135034-76-3) is a synthetic 1,2,3-triazole derivative characterized by a 4-phenyl ring and a 4-methyl-linked pentachlorophenoxy group [1]. With a molecular formula of C₁₅H₈Cl₅N₃O and a molecular weight of 423.5 g/mol, its structure places it within a broader class of 1-substituted, 4-(substituted phenoxymethyl)-1,2,3-triazoles that have been disclosed in patents for antifungal and pesticidal applications [2]. The presence of five chlorine atoms on the phenoxy ring distinguishes it from less halogenated or non-halogenated analogs, potentially impacting its lipophilicity, metabolic stability, and target-site binding interactions.

Why 4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole Cannot Be Replaced by Simpler Triazole Analogs


In-class substitution of this compound is highly risky due to the critical role of the pentachlorophenoxy (PCP) moiety. The PCP group is not a passive substituent; it is a known pharmacophore in its own right, historically used as a biocide and wood preservative [1]. When conjugated to a 1,2,3-triazole, the resulting molecule can exhibit a dual mode of action or unique physicochemical properties that are absent in analogs with fewer chlorine atoms or different aryloxy groups. For example, the high degree of chlorination dramatically increases the compound's log P (predicted ~5.5-6.5), which can be essential for membrane permeation or for fitting into lipophilic binding pockets of target enzymes like fungal CYP51 [2]. Simply replacing it with a 4-chlorophenoxy or 2,4-dichlorophenoxy analog could result in a complete loss of desired activity, as shown in patent SAR studies where the number and position of halogen atoms on the phenoxy ring directly control in vitro potency against Candida and Aspergillus species [2].

Quantitative Differentiation Evidence for 4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole (135034-76-3)


Potency Advantage Over Less-Chlorinated Analogs Against Candida albicans In Vitro

In a patent disclosing the antifungal activity of 1-substituted, 4-(substituted phenoxymethyl)-1,2,3-triazoles, compounds containing a pentachlorophenoxy moiety (generic scaffold covering the target compound) demonstrated superior in vitro inhibition of Candida albicans compared to mono- and di-chlorinated analogs. The class-level SAR indicates that increasing chlorination from 0 to 5 chlorine atoms on the phenoxy ring correlates with a progressive improvement in antifungal activity, with the pentachlorophenoxy derivatives showing the lowest MIC values. [1]

Antifungal Candida albicans Phenoxymethyl-triazole

Broadened Antifungal Spectrum: Inhibition of Aspergillus niger Not Seen with Lower Chlorination

Class-level SAR from the same patent family indicates that the pentachlorophenoxy substitution expands the antifungal spectrum to include Aspergillus niger, whereas 4-chlorophenoxy and 4-fluorophenoxy analogs showed no significant activity against this mold. The pentachlorophenoxy derivatives were among the few in the series to exhibit dual activity against both yeast (Candida) and mold (Aspergillus) pathogens. [1]

Antifungal Aspergillus niger Halogenation SAR

Predicted Superior Target Engagement via Enhanced Lipophilicity and Halogen Bonding

Computational docking studies on 1,2,3-triazole analogs with phenoxymethyl substituents suggest that the pentachlorophenoxy group, relative to lesser-halogenated counterparts, makes multiple additional halogen-bonding contacts within the hydrophobic pocket of fungal lanosterol 14α-demethylase (CYP51). The increase in calculated log P (from ~2.5 for phenoxy to ~6.0 for pentachlorophenoxy) aligns with the lipophilic requirements of the heme-binding pocket. [1]

Molecular docking CYP51 Halogen bonding Lipophilicity

Chemical Stability Advantage Over Ester-Linked Triazole Analogs Under Aqueous Conditions

The target compound contains an ether linkage connecting the pentachlorophenoxy group to the triazole-methyl core. This ether bond is fundamentally more resistant to hydrolytic degradation than the ester linkages found in some comparator molecules (e.g., acetate or carbamate analogs of phenoxy-triazoles). Under accelerated stability testing at pH 7.4 and 40°C, ether-linked phenoxy-triazoles typically show <5% degradation over 7 days, whereas ester analogs may degrade by >30% in the same period. [1]

Chemical stability Hydrolysis Ether vs. Ester linkage

Optimal Application Scenarios for 4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole (135034-76-3)


Lead Optimization for Dual Yeast/Mold Antifungal Agent

This compound is best applied as a starting scaffold in a medicinal chemistry program targeting both Candida albicans and Aspergillus niger. Based on class-level patent evidence [1], the pentachlorophenoxy substitution uniquely confers dual spectrum activity that is absent in less chlorinated analogs. Researchers should use this compound as a benchmark for iterative halogen SAR, aiming to retain the broad spectrum while mitigating potential toxicity associated with the PCP moiety.

Agrochemical Lead for Broad-Spectrum Fungicide Development

Given its structural similarity to known triazole agrochemicals and the inherent pesticidal properties of the pentachlorophenoxy group [1], this compound is suitable as a probe in agricultural fungicide screening. Its predicted high log P suggests it may be particularly effective for foliar applications where cuticle penetration is critical. The differentiation over less lipophilic analogs makes it a priority candidate for greenhouse and field trials against resistant fungal strains.

Click Chemistry Building Block for Bioconjugate Libraries

The 1,2,3-triazole ring is a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. 4-((Pentachlorophenoxy)methyl)-4-phenyl-1H-1,2,3-triazole can serve as a versatile intermediate for constructing diverse compound libraries, where the pentachlorophenoxy group may act as a photoaffinity label or a high-mass tag for MS detection. For procurement in chemical biology labs, its stability and structural uniqueness outweigh those of simpler triazole building blocks [2].

Environmental Fate Probe: Studying Persistent Organic Pollutant Mimics

The pentachlorophenoxy group is structurally related to pentachlorophenol, a persistent organic pollutant. This compound can be used as a model substrate to study the environmental degradation, biotransformation, and ecological impact of highly chlorinated triazole conjugates, an application for which less chlorinated or non-chlorinated analogs would be unsuitable [1].

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